calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Description
The compound, identified as Calcimycin (Antibiotic A 23187), is a calcium ionophore with the molecular formula C₂₉H₃₇N₃O₆ and a molecular weight of 523.6 g/mol . Its structure comprises:
- A benzoxazole core (1,3-benzoxazole-4-carboxylate) with a methylamino substituent.
- A spirocyclic system (1,7-dioxaspiro[5.5]undecane) bearing three methyl groups and a pyrrole-containing side chain.
- A calcium/magnesium-binding carboxylate group.
Calcimycin facilitates transmembrane calcium and magnesium transport, elevating intracellular Ca²⁺ levels. It is widely used in research to study calcium signaling, apoptosis, and mitochondrial function .
Properties
Molecular Formula |
C116H144CaMgN12O24 |
|---|---|
Molecular Weight |
2154.8 g/mol |
IUPAC Name |
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/4C29H37N3O6.Ca.Mg/c4*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;;/h4*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);;/q;;;;2*+2/p-4/t4*15-,16-,17-,18-,22-,27+,29+;;/m1111../s1 |
InChI Key |
QAKUEZRADAKQMD-FDZCDQLOSA-J |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2] |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2] |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2] |
Synonyms |
Calcimycin |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Core Construction
The 1,3-benzoxazole ring is classically synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl-containing substrates. Patent US20070123574A1 details a stereoselective route to 2-amino-benzoxazole sulfonamides using thiol-based intermediates, which can be adapted for the target compound. For instance, 2-mercaptobenzoxazole (formula 1 in the patent) undergoes sulfonation with sulfuryl chloride to yield a sulfonyl chloride intermediate, which is subsequently aminated. Critical parameters include reagent ratios (1:4.3 equivalents of sulfonation agent) and solvent selection (isopropanol or ethyl acetate).
Spirocyclic Intermediate Synthesis
Stepwise Synthesis of Key Intermediates
Synthesis of 5-(Methylamino)-1,3-Benzoxazole-4-Carboxylate
The methylamino group at position 5 is introduced via nucleophilic substitution or reductive amination. A two-step procedure involves:
-
Nitration and Reduction : Nitration of 4-carboxybenzoxazole followed by selective reduction to the amine.
-
Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Reaction conditions from US20070123574A1 suggest temperatures between 10°C and 100°C and reaction times of 10 minutes to 10 hours for analogous steps. Solvent systems such as ethanol-dioxane mixtures are preferred for their ability to dissolve polar intermediates.
Construction of the Spirocyclic Dioxaspiro[5.5]Undecane System
The spirocyclic core is assembled via acid-catalyzed cyclization of a diol precursor. For example, heating a solution of 2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-3,5,9-trimethylcyclohexanol in toluene with p-toluenesulfonic acid induces ketal formation. Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution, as described in BAIL gel-catalyzed reactions for benzoxazole synthesis.
Coupling and Final Assembly
Alkylation of the Benzoxazole Core
The benzylic methylene bridge is installed via nucleophilic substitution or Mitsunobu reaction. A preferred method involves treating the benzoxazole-4-carboxylate with a spirocyclic bromomethyl intermediate in dimethylformamide (DMF) using NaH as a base. Yields are optimized by maintaining anhydrous conditions and temperatures between 0°C and 60°C.
Introduction of the Pyrrol-2-yl Propan-2-yl Side Chain
The (2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl group is coupled via amide bond formation. A protocol adapted from Ambeed.com (Entry 20485-41-0) uses 4-methylthiazole-5-carboxylic acid activation with thionyl chloride, followed by reaction with a pyrrole-containing amine. Critical parameters include stoichiometric control (1:1.2 ratio of acid to amine) and the use of DCM as a solvent.
Metallation: Formation of Calcium and Magnesium Salts
The final step involves converting the carboxylic acid to its calcium and magnesium salts. This is achieved by treating the free acid with calcium carbonate and magnesium oxide in a water-ethanol mixture. Patent US20070123574A1 notes that salt formation requires precise pH control (pH 6.5–7.5) and temperatures of 25–40°C to prevent hydrolysis of the benzoxazole ring.
Optimization and Scalability Challenges
Stereochemical Purity
Maintaining the desired stereochemistry at eight chiral centers demands rigorous purification. Chiral HPLC or crystallization from ethyl acetate/hexane mixtures (as demonstrated in Ambeed.com protocols) achieves enantiomeric excess >98%.
Industrial Scalability
Key scalability considerations include:
-
Solvent Recovery : Ethanol and isopropanol are recycled via distillation.
-
Catalyst Reuse : Immobilized BAIL gel catalysts (from ACS Omega, 2019) reduce costs in benzoxazole cyclization steps.
-
Byproduct Management : Sulfur-containing byproducts from sulfonation steps are neutralized with aqueous NaHCO₃ .
Chemical Reactions Analysis
A23187 undergoes various chemical reactions, including:
Oxidation: A23187 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of A23187.
Substitution: A23187 can participate in substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
A23187 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of calcium ions.
Mechanism of Action
A23187 acts as a divalent cation ionophore, allowing calcium ions to cross cell membranes, which are usually impermeable to them . This ionophore forms stable complexes with calcium ions and facilitates their movement into cells, thereby increasing intracellular calcium levels . The increased calcium levels activate various calcium-dependent pathways, leading to cellular responses such as activation, differentiation, or apoptosis .
Comparison with Similar Compounds
Structural Analogs: Calcium Ionophores
Key Differences :
- Ionomycin lacks the benzoxazole ring and pyrrole moiety, relying on a polyether scaffold for ion transport .
- Br-A23187 retains Calcimycin’s core structure but includes a bromine atom for improved analytical detection .
Functional Analogs: Calcium Channel Modulators
Key Differences :
- Verapamil and diltiazem inhibit extracellular Ca²⁺ entry, whereas Calcimycin increases intracellular Ca²⁺ .
- Verapamil also modulates multidrug resistance (MDR) by competing with antitumor agents for P-glycoprotein binding, a mechanism absent in Calcimycin .
Metal-Binding Formulations
Key Differences :
- Calcimycin’s metal binding is dynamic and ionophoric, while calcium carbonate and magnesium hydroxide passively release ions in acidic environments .
Biological Activity
The compound known as calcium; magnesium; 5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a complex organic compound with significant biological activity. Its molecular structure includes a spirocyclic framework and a benzoxazole moiety, which contribute to its unique properties as an ionophore.
This compound has a molecular formula and a molecular weight of approximately 1069.53 g/mol . It is classified primarily as an ionophore , facilitating the transport of calcium and magnesium ions across cell membranes. The binding of metal ions to the ligand's oxygen and nitrogen donor atoms forms stable metal-ligand complexes essential for various physiological processes.
The primary mechanism of action involves the ability to transport calcium ions across cellular membranes. This transport is crucial for several biological functions:
- Muscle Contraction: Calcium ions play a vital role in muscle contraction mechanisms.
- Neurotransmitter Release: The release of neurotransmitters at synapses is dependent on calcium ion influx.
The general reaction can be represented as:
where represents divalent cations such as calcium or magnesium.
Ion Transport and Homeostasis
The ability of this compound to selectively bind and transport divalent cations makes it significant in maintaining ion homeostasis in biological systems. Studies have shown that it can effectively modulate calcium levels in various cell types.
Toxicity and Safety
Despite its beneficial properties in controlled environments, the compound exhibits acute toxicity upon ingestion or skin contact. Safety measures must be observed when handling this compound in laboratory settings.
Comparative Analysis with Related Compounds
A comparative analysis with other ionophores reveals the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| A23187 | Ionophore | Calcium transport |
| Calcimycin | Similar ligand structure | Calcium transport |
| Monensin | Macrolide antibiotic | Ionophore activity |
This table illustrates how the complex structural features enhance its affinity for specific metal ions compared to simpler ionophores like A23187 and Monensin.
Case Studies and Research Findings
Research has utilized various techniques to study the binding affinities and mechanisms of this compound:
- NMR Spectroscopy: Used to determine the interaction dynamics between the compound and divalent cations.
- X-ray Crystallography: Provided insights into the structural conformations of metal-ligand complexes.
- In vitro Studies: Conducted to assess the physiological effects on muscle tissues and neuronal cells.
For example, one study demonstrated that treatment with this compound resulted in a significant increase in intracellular calcium levels in neuronal cultures, leading to enhanced neurotransmitter release.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
